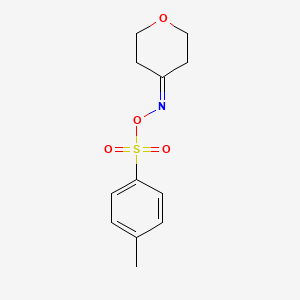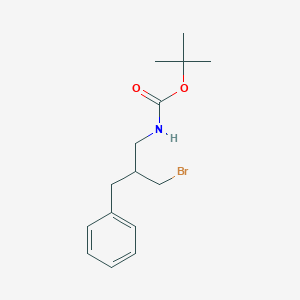
(Oxan-4-ylidene)amino 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Oxan-4-ylidene)amino 4-methylbenzene-1-sulfonate, or OAMMBS, is a type of chemical compound that is used in a variety of scientific research applications. It is a sulfonate ester, which is a type of organic compound that contains an ester group and a sulfonate group. OAMMBS is a white crystalline solid at room temperature and has a melting point of 134-135°C. OAMMBS is typically used in laboratory experiments due to its low cost and availability.
Aplicaciones Científicas De Investigación
Organic Light-Emitting Devices (OLEDs)
This compound has been instrumental in the development of OLED technology. Its properties are crucial in the evolution of white organic light-emitting devices (WOLEDs) from academic research to industrial applications, such as in smartphone displays and televisions . The compound’s stability and reactivity make it suitable for enhancing device efficiency and performance.
Optoelectronic Applications
The structural, optical, mechanical, and electrical properties of related sulfonate crystals have been studied for optoelectronic applications . These materials are important for the development of optical switches, limiters, and gates due to their nonlinear optical properties.
Electro-Optics
In the field of electro-optics, the combination of optics and electronics, materials like (Oxan-4-ylidene)amino 4-methylbenzene-1-sulfonate play a pivotal role. They contribute to innovations in devices that integrate electronic and light-based technologies .
Frequency Conversion
Nonlinear optical materials, which can include sulfonate compounds, are used for frequency conversion in optical communications. This application is critical for enhancing the capacity and speed of data transmission .
Optical Computing
The compound’s properties are being explored for use in optical computing, where the goal is to process data using photons instead of electrons. This could lead to computers that are faster and more energy-efficient .
Optical Disk Data Storage
Research into the use of sulfonate compounds in optical disk data storage is ongoing. The aim is to develop materials that can improve the storage capacity and retrieval speed of optical media .
THz Communication and Imaging
The compound’s characteristics are beneficial for terahertz (THz) communication and imaging technologies. These applications are important for security screening and high-speed wireless communications .
Military Technology
Due to their third-order nonlinear optical properties, materials like (Oxan-4-ylidene)amino 4-methylbenzene-1-sulfonate are being investigated for use in military technology, such as in advanced sensors and stealth technology .
Each of these applications leverages the unique chemical and physical properties of (Oxan-4-ylidene)amino 4-methylbenzene-1-sulfonate, showcasing its versatility and potential in scientific research and technological innovation. The compound’s blend of reactivity and stability makes it a valuable asset in the advancement of these fields .
Propiedades
IUPAC Name |
(oxan-4-ylideneamino) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-10-2-4-12(5-3-10)18(14,15)17-13-11-6-8-16-9-7-11/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWJEJWZGOLDHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3014268.png)


![N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B3014272.png)

![N-(2-fluorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
![N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3014276.png)
![7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3014278.png)
![2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3014284.png)

